molecular formula C18H16N4O2 B2588357 N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide CAS No. 2034320-93-7

N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide

Cat. No.: B2588357
CAS No.: 2034320-93-7
M. Wt: 320.352
InChI Key: XPDMHWVPYZPIRN-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide is a nicotinamide derivative characterized by a bipyridine backbone and a methoxy-substituted pyridine ring. The compound’s bifunctional design—combining nicotinamide’s hydrogen-bonding capacity with bipyridine’s metal-coordination properties—positions it as a candidate for catalytic or bioactive roles. However, further experimental validation is required to confirm these hypotheses.

Properties

IUPAC Name

2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-18-15(5-3-9-21-18)17(23)22-12-14-4-2-8-20-16(14)13-6-10-19-11-7-13/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDMHWVPYZPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,4’-bipyridine with 2-methoxynicotinic acid or its derivatives. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which involves the reaction of a boronic acid derivative of 2,4’-bipyridine with a halogenated 2-methoxynicotinic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bipyridine and nicotinamide moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxy-3-pyridinecarboxylic acid, while reduction could produce N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide alcohol.

Scientific Research Applications

Chemistry

N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide is utilized as a ligand in coordination chemistry. It forms complexes with transition metals, which are crucial for catalysis and material science applications. The ability to stabilize metal ions enhances its utility in synthesizing novel materials.

Biology

The compound has shown promise in various biological activities:

  • Antimicrobial Properties : Studies indicate that it exhibits activity against resistant bacterial strains. For example, it demonstrated a minimum inhibitory concentration comparable to standard antibiotics against Staphylococcus aureus.
  • Anticancer Activity : In vitro studies on breast cancer cell lines revealed that the compound induces apoptosis through caspase pathway activation, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Research indicates that related compounds can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases related to nicotinamide adenine dinucleotide (NAD+) metabolism. Its modulation of biological pathways presents opportunities for drug development targeting neurodegenerative disorders and inflammatory diseases.

Antibacterial Activity

A study conducted on various nicotinamide derivatives showed that this compound exhibited significant antibacterial activity against resistant strains, highlighting its potential for developing new antibiotics.

Cancer Cell Line Studies

In vitro investigations demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells through activation of apoptotic pathways. This finding positions it as a promising candidate for further development as an anticancer therapeutic.

Neuroprotection in Animal Models

Animal studies have indicated that administration of similar compounds reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease, suggesting mechanisms for potential therapeutic applications in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that influence various biochemical pathways . These complexes can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells. The nicotinamide group may also contribute to the compound’s biological effects by interacting with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with two classes of molecules:

  • Nicotinamide derivatives (e.g., 2-[(2-dimethylaminobenzyl)thio]-4-(4-pyridyl)nicotinamide, 16a-16j in ): These feature a pyridine core modified with thioether or amide groups.
  • Bipyridine-based compounds (e.g., compounds 1–4 in ): Synthesized via ANRORC reactions, these derivatives incorporate 4,4'-bipyridinium cores with redox-active and photoluminescent properties. The 2,4'-bipyridin isomer in the target compound may exhibit distinct electronic behavior due to altered conjugation pathways .

Physicochemical and Functional Properties

Property N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide 2-[(2-Dimethylaminobenzyl)thio]-4-(4-pyridyl)nicotinamide Bipyridinium salts (1–4)
Redox Activity Not reported Not investigated High (reversible CV peaks)
Photoluminescence Not reported Not studied Moderate (λem = 450–500 nm)
Metal Coordination Likely (due to bipyridine) Limited (single pyridine) Strong (via cationic N sites)
Bioactivity Unconfirmed Antimicrobial (hypothesized) Not reported

Key Research Findings and Limitations

  • Synthetic Challenges : The carbodiimide-mediated amidation (as in ) may yield side products if steric hindrance from the bipyridine moiety occurs .
  • Data Gaps: No direct studies on the target compound’s photophysical or biological properties are available in the provided evidence.

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety attached to a methoxynicotinamide structure, which contributes to its unique chemical reactivity and biological properties. Below is a summary of its molecular characteristics:

PropertyDetails
IUPAC Name This compound
Molecular Formula C16_{16}H15_{15}N3_{3}O2_{2}
Molecular Weight 281.31 g/mol
CAS Number 2034441-45-5

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nicotinamide can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Nicotinamide derivatives are also being investigated for their anticancer properties. The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation has been highlighted in several studies. For example, it has been shown to inhibit specific kinases that play crucial roles in cancer cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research has indicated that similar compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

  • Antibacterial Activity : A study conducted on various nicotinamide derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Neuroprotection in Animal Models : Animal studies have indicated that administration of related compounds reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit receptor-interacting protein kinases (RIPK), which are involved in inflammatory responses and apoptosis.
  • Oxidative Stress Reduction : It appears to modulate oxidative stress pathways, reducing damage caused by reactive oxygen species (ROS).
  • Cell Cycle Regulation : The compound influences cell cycle progression, potentially leading to growth arrest in cancer cells.

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